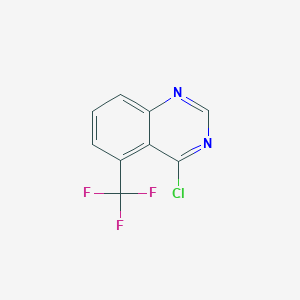

4-Chloro-5-(trifluoromethyl)quinazoline

Description

BenchChem offers high-quality 4-Chloro-5-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-7-5(9(11,12)13)2-1-3-6(7)14-4-15-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEYSWZUHIYBDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CN=C2Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-5-(trifluoromethyl)quinazoline (CAS 16499-63-1)

[1]

Executive Summary

4-Chloro-5-(trifluoromethyl)quinazoline (CAS 16499-63-1) represents a specialized heterocyclic scaffold in the design of kinase inhibitors and antineoplastic agents. Distinguished by the peri-positioning of the trifluoromethyl group (C5) relative to the reactive chloro-substituent (C4), this molecule offers a unique steric and electronic profile compared to its more common 6- or 7-substituted isomers.

This guide provides a rigorous technical analysis of the compound's reactivity, specifically focusing on the nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[2][3]

The utility of CAS 16499-63-1 lies in the interplay between the leaving group at C4 and the trifluoromethyl group at C5.

| Property | Specification |

| CAS Number | 16499-63-1 |

| IUPAC Name | 4-Chloro-5-(trifluoromethyl)quinazoline |

| Molecular Formula | |

| Molecular Weight | 232.59 g/mol |

| Physical State | White to off-white crystalline solid |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

The Peri-Interaction Effect

Unlike 6- or 7-substituted quinazolines, the 5-trifluoromethyl group exerts a significant steric pressure on the C4 position.

-

Electronic Activation: The strong electron-withdrawing nature (

) of the -

Steric Shielding: Conversely, the bulk of the

group at the peri position hinders the approach of nucleophiles and destabilizes the Meisenheimer complex intermediate during -

Implication: Reaction protocols must often employ higher temperatures or stronger bases compared to non-sterically hindered analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline).

Synthetic Route & Experimental Protocol

The synthesis of 4-chloro-5-(trifluoromethyl)quinazoline typically proceeds via the chlorination of its tautomeric precursor, 5-(trifluoromethyl)quinazolin-4(3H)-one.

Diagram 1: Chlorination Workflow

The following workflow illustrates the conversion using Phosphoryl Chloride (

Caption: Figure 1. Chlorodehydration workflow. The use of catalytic DMF facilitates the formation of a reactive chloroiminium species.

Detailed Protocol: Chlorination of 5-(Trifluoromethyl)quinazolin-4(3H)-one[3]

Safety Note:

-

Setup: Charge a dry round-bottom flask with 5-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq).

-

Reagent Addition: Add

(10.0 eq) followed by -

Catalysis: Add 2-3 drops of anhydrous DMF. This generates the Vilsmeier reagent, significantly accelerating the reaction rate.

-

Reaction: Heat the mixture to reflux (

) for 3–5 hours. Monitor consumption of starting material by TLC (System: 30% EtOAc/Hexanes). -

Workup (Critical Step):

-

Concentrate the reaction mixture under reduced pressure to remove excess

. -

Slowly pour the residue onto crushed ice/saturated

solution with vigorous stirring. Caution: Exothermic hydrolysis of residual phosphoryl chloride. -

Extract with Dichloromethane (

, 3x). -

Dry organics over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually required to remove phosphorus byproducts.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The primary application of CAS 16499-63-1 is as an electrophile to introduce the quinazoline core into amines (anilines, aliphatic amines).

Mechanism and Steric Considerations

The reaction proceeds via an addition-elimination mechanism. The 5-CF3 group creates a "steric gate," often requiring the nucleophile to approach from a specific trajectory.

Diagram 2: Mechanism & Steric Clash

Caption: Figure 2. Mechanistic pathway showing the destabilizing steric interaction between the 5-CF3 group and the tetrahedral intermediate.

Optimization of Conditions

Due to the steric hindrance described above, standard conditions used for 4-chloroquinazoline (e.g., Isopropanol reflux) may result in incomplete conversion.

| Parameter | Standard Condition | Optimized for 5-CF3 Analog | Rationale |

| Solvent | Isopropanol (IPA) | Acetonitrile or Dioxane | Higher boiling point (Dioxane) or better solubility for polar intermediates. |

| Base | None (self-catalysis) | Scavenges HCl efficiently; drives equilibrium forward despite steric resistance. | |

| Temperature | Thermal energy required to overcome the increased activation energy barrier. | ||

| Time | 1-4 hours | 4-12 hours | Slower kinetics due to steric shielding. |

Handling, Stability, and Safety

Hydrolytic Instability

Like most 4-chloroquinazolines, this compound is susceptible to hydrolysis, converting back to the thermodynamically stable quinazolinone (inactive).

-

Indicator: The appearance of a precipitate insoluble in DCM often indicates hydrolysis.

-

Prevention: Store under Argon. If the compound has been stored for >1 month, re-verify purity via LC-MS before use.

Safety Hazards

-

Skin/Eye Irritant: The C4-Cl bond is reactive toward biological nucleophiles (proteins).

-

Corrosive: Hydrolysis releases HCl gas.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

-

Synthesis of Quinazoline Scaffolds

-

Mechanistic Insight (

):- Title: "Reaction of 4-chloroquinazolines with different amines leading to compounds..."

- Source: ResearchG

-

URL:[Link]

-

Recent Advances in Trifluoromethyl Quinazolines

- Chemical Properties & Safety Data: Title: "4-Chloro-5-(trifluoromethyl)quinazoline Product Page" Source: BLD Pharm

Unlocking the Kinase Inhibitor Pharmacophore: A Technical Guide to the Structure-Activity Relationship of 4-Chloro-5-(trifluoromethyl)quinazoline

For Distribution to: Researchers, Medicinal Chemists, and Drug Development Professionals

This technical guide offers a detailed examination of the structure-activity relationship (SAR) for the 4-Chloro-5-(trifluoromethyl)quinazoline scaffold, a privileged core in modern medicinal chemistry. As a Senior Application Scientist, the objective is not merely to present data, but to provide a strategic framework for leveraging this scaffold in the rational design of potent and selective kinase inhibitors. We will dissect the causal relationships between structural modifications and biological outcomes, grounded in established principles of medicinal chemistry and supported by authoritative literature.

The Strategic Value of the 4-Chloro-5-(trifluoromethyl)quinazoline Core

The quinazoline framework is a cornerstone in drug discovery, recognized for its wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] Its prominence is particularly notable in oncology, where 4-anilinoquinazoline derivatives form the basis of several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[4][5] The 4-Chloro-5-(trifluoromethyl)quinazoline variant is a highly valuable starting point for chemical library synthesis for several key reasons:

-

The C4-Chloro Leaving Group: The chlorine atom at the 4-position is an excellent electrophilic center for nucleophilic aromatic substitution (SNAr). This provides a reliable and versatile chemical handle to introduce a vast array of substituents, most commonly substituted amines, which are crucial for probing the adenosine triphosphate (ATP) binding pockets of protein kinases.[6]

-

The C5-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its inclusion enhances metabolic stability, increases lipophilicity for better membrane permeability, and improves bioavailability.[1][7] Furthermore, its strong electron-withdrawing nature can significantly influence the electronics of the quinazoline ring system, impacting target binding affinity.[1][5]

Figure 1: Key functional groups of the 4-Chloro-5-(trifluoromethyl)quinazoline core and their strategic importance in drug design.

Dissecting the Structure-Activity Relationship (SAR)

The exploration of SAR for this scaffold primarily revolves around the systematic modification of the C4 position, followed by fine-tuning at other positions on the quinazoline ring.

The C4-Position: The Gateway to Kinase Inhibition

The most critical modification is the displacement of the C4-chloro group with a substituted aniline. The resulting 4-anilinoquinazoline moiety is a classic pharmacophore for ATP-competitive kinase inhibition.[6] The quinazoline core itself mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge" region of the kinase, while the aniline substituent projects into a more variable hydrophobic pocket.[8]

Causality of Experimental Choices: The selection of aniline analogs is a deliberate process to probe the topology of the target's ATP binding site.

-

Meta-Substitution: Substituents at the meta-position of the aniline ring can significantly enhance potency. Small, hydrophobic groups like an ethynyl substituent have proven desirable for high potency against EGFR.[6]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the terminal benzene ring can lead to elevated inhibitory activity against kinases like EGFR and VEGFR2.[8]

-

Solubilizing Groups: While potent inhibitors are the primary goal, drug-like properties are paramount. Long-chain ethers or amines are often introduced at the para-position to improve solubility and pharmacokinetic profiles, though this must be balanced against potential losses in potency or selectivity.

Table 1: Representative SAR Trends for 4-Anilinoquinazoline Kinase Inhibitors

| Position of Modification | Type of Substituent | General Effect on Activity | Rationale |

|---|---|---|---|

| C4-Aniline (meta) | Small, hydrophobic (e.g., -Cl, -Br, -ethynyl) | Often increases potency | Probes a key hydrophobic pocket in the kinase active site.[6][8] |

| C4-Aniline (para) | Solubilizing groups (e.g., morpholino, piperazine) | May decrease potency slightly but improves pharmacokinetics | Enhances solubility and bioavailability, crucial for in vivo efficacy.[9] |

| Quinazoline C6/C7 | Small alkoxy groups (e.g., -OCH₃) | Generally well-tolerated or beneficial | Can form additional interactions and fine-tune electronics.[6] |

| Quinazoline C2 | Generally unsubstituted in classic TKIs | Substitution can drastically alter selectivity | Less explored for EGFR, but a key diversification point for other targets.[10][11] |

This table synthesizes general trends observed across the 4-anilinoquinazoline class of compounds.

The Influence of Other Ring Positions

While the C4 position is the primary driver of activity, substitutions at other positions provide opportunities for optimization.

-

C6 and C7 Positions: These positions are frequently substituted with small, electron-rich groups like methoxy groups. They can enhance binding affinity and modulate the overall electronic character of the scaffold. Halogen atoms at these positions are also known to contribute to potency against bacteria.[12]

-

C2 and C8 Positions: Modifications at these positions are less common for traditional kinase inhibitors. However, the introduction of substituents at C2 is a key strategy for altering target profiles and developing inhibitors for different enzyme classes.[11] The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are noted as essential for some antimicrobial activities.[11]

Experimental Protocols: From Synthesis to Evaluation

A self-validating research program requires robust and reproducible methodologies. The following protocols outline the standard workflow for synthesizing and evaluating novel derivatives from the 4-Chloro-5-(trifluoromethyl)quinazoline core.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-anilino-5-(trifluoromethyl)quinazolines is reliably achieved via an SNAr reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-Chloro-5-(trifluoromethyl)quinazoline (1.0 eq) in a protic solvent such as isopropanol or n-butanol, add the desired substituted aniline (1.1 eq).

-

Catalysis: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) to protonate the quinazoline ring, thereby activating it for nucleophilic attack.

-

Heating: The mixture is heated to reflux (typically 80-120 °C) for 2-16 hours.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, the reaction is cooled to room temperature. The product often precipitates and can be collected by vacuum filtration.

-

Purification: If the product does not precipitate or requires further purification, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: A validated workflow for the synthesis of 4-anilino-5-(trifluoromethyl)quinazoline analogs.

Future Perspectives and Conclusion

The 4-Chloro-5-(trifluoromethyl)quinazoline scaffold is a validated and highly fruitful starting point for the discovery of novel kinase inhibitors. The SAR is well-defined, with the C4-anilino moiety being the primary determinant of potency and the C5-trifluoromethyl group providing advantageous pharmacokinetic properties. Future research should focus on exploring less conventional nucleophiles at the C4 position and systematically investigating substitutions at the C2, C6, and C7 positions to unlock novel selectivity profiles and overcome mechanisms of drug resistance. This structured approach, combining rational design with robust synthetic and biological validation, will continue to yield promising therapeutic candidates.

References

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

-

Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. PubMed. Available at: [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis, and Structure-Activity Relationship of Novel Quinazolinone Derivatives. ACS Publications. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). Available at: [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. . Available at: [Link]

-

Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. Available at: [Link]

-

Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]

-

A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. National Institutes of Health (NIH). Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. Available at: [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

-

Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

-

Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-5-(trifluoromethyl)quinazoline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Chloro-5-(trifluoromethyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the absence of a comprehensive, publicly available dataset for this specific molecule, this guide synthesizes data from structurally related compounds and first principles of spectroscopy to offer a robust predictive analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

4-Chloro-5-(trifluoromethyl)quinazoline possesses a quinazoline core substituted with a chloro group at the 4-position and a trifluoromethyl group at the 5-position. These substitutions significantly influence the electronic environment and, consequently, the spectroscopic properties of the molecule. The chloro group, being electron-withdrawing and possessing characteristic isotopes (³⁵Cl and ³⁷Cl), will have a discernible effect on both the NMR chemical shifts and the mass spectrum. The trifluoromethyl group, a strong electron-withdrawing moiety, will profoundly impact the chemical shifts of nearby protons and carbons and serves as a unique probe in ¹⁹F NMR.

Caption: Molecular structure of 4-Chloro-5-(trifluoromethyl)quinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Chloro-5-(trifluoromethyl)quinazoline, ¹H, ¹³C, and ¹⁹F NMR will provide key structural information. The predicted spectra are based on the analysis of the quinazoline scaffold and the known effects of chloro and trifluoromethyl substituents on aromatic systems.[1][2][3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of 4-Chloro-5-(trifluoromethyl)quinazoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (concentration-dependent)

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm)

Caption: Plausible fragmentation pathways for 4-Chloro-5-(trifluoromethyl)quinazoline in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 4-Chloro-5-(trifluoromethyl)quinazoline. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers a solid foundation for researchers working with this compound. The provided experimental protocols and data interpretations are designed to facilitate the efficient and accurate characterization of this and related molecules in a drug discovery and development setting.

References

-

Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction. [Link]

-

Supporting Information for a relevant article on quinazolines. (n.d.). Royal Society of Chemistry. [Link]

-

de Oliveira, K. T., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. [Link]

-

Reddy, T. J., et al. (2014). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. RSC Advances. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Fazal, E., et al. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

-

NIST. (n.d.). 4-Chloroquinoline. [Link]

-

Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press. [Link]

-

da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica. [Link]

-

Reddy, T. S., et al. (2012). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal. [Link]

Sources

Technical Guide: Solubility and Stability Profile of 4-Chloro-5-(trifluoromethyl)quinazoline

Executive Summary

4-Chloro-5-(trifluoromethyl)quinazoline is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and high-affinity ligands. Its utility is defined by the C-4 chloro "warhead," which serves as an electrophilic site for nucleophilic aromatic substitution (

This compound presents a dichotomy in handling: the 5-CF3 group enhances lipophilicity (solubility in organics) but also significantly activates the C-4 position electronically, making the compound highly moisture-sensitive . This guide provides a technical framework for managing these competing properties to ensure experimental integrity.

Part 1: Physicochemical Profile & Structural Analysis

Structural Logic

The reactivity and stability of this molecule are governed by two competing structural factors:

-

Electronic Activation (Instability): The quinazoline ring is naturally electron-deficient.[1][2] The 5-CF3 group is strongly electron-withdrawing (inductive effect,

). This pulls electron density away from the C-4 carbon, making it highly electrophilic and susceptible to hydrolysis (attack by water).[1][2] -

Steric Shielding (Stability): The 5-CF3 group is bulky and located peri to the 4-chloro substituent.[1][2] This creates a "steric gate" that may kinetically retard the approach of nucleophiles (including water) compared to the 6- or 7-substituted isomers.

Predicted Properties[1][2][3]

-

Physical State: Solid (Predicted MP range: 80–120°C based on isomeric analogs).[1][2]

-

Lipophilicity (cLogP): ~3.2 – 3.5 (Highly lipophilic due to the CF3 group).[1][2]

-

Reactivity: High susceptibility to hydrolysis, yielding 5-(trifluoromethyl)quinazolin-4(3H)-one .

Part 2: Solubility Analysis

Solvent Compatibility Matrix

The high lipophilicity of the trifluoromethyl group dictates the use of non-polar or polar aprotic solvents.[1][2] Protic solvents must be avoided to prevent solvolysis.[1][2]

| Solvent Class | Recommended Solvents | Solubility Potential | Stability Risk | Technical Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Low | Excellent for synthesis and transfers. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Moderate | Hygroscopic solvents can introduce water, triggering hydrolysis.[1][2] Use anhydrous grade only. |

| Ethers | THF, 1,4-Dioxane | Moderate | Low | Good for reactions; ensure THF is peroxide-free and dry. |

| Alcohols | Methanol, Ethanol | Low | Critical | Do Not Use. Will cause alcoholysis (formation of methyl/ethyl ethers).[1][2] |

| Aqueous | Water, PBS | None | Critical | Rapid hydrolysis to the inactive quinazolinone.[1][2] |

Solubilization Protocol (Self-Validating)

To ensure the compound is dissolved without degradation, follow this "Dry-First" protocol:

-

Vessel Prep: Flame-dry glassware or use a vial purged with Argon/Nitrogen.[1][2]

-

Solvent Check: Verify solvent water content is <50 ppm (Karl Fischer titration) or use molecular sieves (3Å or 4Å).[1][2]

-

Dissolution: Add the solid to DCM or Anhydrous DMSO . Vortex for 30 seconds.[1][2]

-

Validation: Visually inspect for clarity. If a white precipitate remains or forms over time, it is likely the hydrolyzed byproduct (quinazolinone), which is significantly less soluble in organic solvents.[1][2]

Part 3: Stability & Degradation Mechanism

The primary failure mode for this reagent is hydrolysis .[1][2] The C-4 chlorine is displaced by water, releasing HCl and forming the thermodynamically stable quinazolinone.[1][2] This reaction is autocatalytic: the released HCl protonates the N-1 nitrogen, making the C-4 position even more electrophilic.

Degradation Pathway Diagram[1][2]

Figure 1: Hydrolytic degradation pathway. Note the autocatalytic feedback loop driven by HCl generation.

Thermal and Photostability[1][2]

-

Thermal: Stable up to ~100°C in the absence of nucleophiles. Thermal decomposition may release HF or HCl gases.[1][2]

-

Light: Generally stable, but storage in amber vials is recommended to prevent radical-induced side reactions common with halogenated heterocycles.[1][2]

Part 4: Handling & Storage Protocols

Storage Conditions

-

Temperature: Store at -20°C (long term) or 2–8°C (active use).

-

Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.[1][2]

Rescue Protocol (Re-chlorination)

If a batch has partially hydrolyzed (detected by the presence of insoluble white solid in DCM), it can often be "rescued" rather than discarded:

-

Suspend the material in neat Phosphorus Oxychloride (

).[1][2] -

Reflux for 2–4 hours. This converts the quinazolinone back to the 4-chloroquinazoline.[1][2]

-

Evaporate excess

under vacuum.[1][2]

Experimental Workflow: Solubility Determination

Use this decision tree to select the correct solvent system for your application.

Figure 2: Solvent selection decision tree based on experimental intent.

References

-

PubChem. 4-Chloroquinazoline derivatives: Physical Properties and Safety. National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Bowie, R. A., & Thomason, D. A. (1972).[1][2] Ring transformations involving chloroheterocycles.[1][2] Part III. Reaction of 4-chloroquinazolines with hydrazines.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[1][2] Available at: [Link]

Sources

Discovery of Novel Quinazoline Derivatives as Antitumor Agents: A Technical Guide

Abstract

This technical guide provides a rigorous framework for the design, synthesis, and biological validation of quinazoline-based small molecules targeting oncogenic kinases (EGFR, VEGFR, HER2). Moving beyond basic medicinal chemistry, this document integrates structure-activity relationship (SAR) logic with self-validating experimental protocols, designed for researchers aiming to overcome resistance mechanisms such as the EGFR-T790M mutation.

The Quinazoline Scaffold: Architectural Logic

The quinazoline heterocycle (benzopyrimidine) is a "privileged scaffold" in oncology because it mimics the adenine ring of ATP. This allows it to bind competitively to the ATP-binding pocket of receptor tyrosine kinases (RTKs).

Structural Evolution & Mechanism

The evolution from first-generation inhibitors (Gefitinib, Erlotinib) to third-generation covalent inhibitors (Osimertinib) relies on precise modifications to three core regions:

-

The Hinge Binder (N1): Forms a critical hydrogen bond with the backbone NH of Methionine (e.g., Met793 in EGFR) in the kinase hinge region.[1]

-

The Hydrophobic Head (C4-Position): Typically an aniline moiety that occupies the hydrophobic pocket. Substitutions here (e.g., 3-chloro-4-fluoro) dictate affinity and selectivity.

-

The Solubilizing Tail (C6/C7-Position): Ether-linked morpholine or piperazine groups that extend into the solvent channel, improving pharmacokinetics and solubility.

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of quinazoline derivatives.

Caption: EGFR signaling cascade showing the competitive inhibition of ATP binding by quinazoline derivatives, blocking downstream RAS/RAF/MEK and PI3K/AKT pathways.

Chemical Synthesis: The "Self-Validating" Workflow

To ensure reproducibility and high purity, the synthesis of 4-anilinoquinazolines should follow a convergent route. The protocol below includes Critical Checkpoints (CC) to validate success at each stage.

General Synthetic Scheme

Caption: Convergent synthetic route for 4-anilinoquinazoline derivatives involving cyclization, activation via chlorination, and S_NAr coupling.

Detailed Protocol: Synthesis of 4-(3-chloro-4-fluorophenylamino)-6-methoxyquinazoline

Reagents: 2-amino-5-methoxybenzamide, Formamide, POCl3, 3-chloro-4-fluoroaniline, Isopropanol.

Step 1: Cyclization

-

Reflux 2-amino-5-methoxybenzamide (10 mmol) in formamide (30 mL) at 180°C for 4-6 hours.

-

CC: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Disappearance of starting amine indicates completion.

-

Cool to RT; pour into ice water. Filter the precipitate (6-methoxyquinazolin-4(3H)-one).

-

Dry in vacuo.

Step 2: Chlorination (Activation)

-

Suspend the quinazolinone (5 mmol) in POCl3 (15 mL). Add catalytic DMF (2 drops).

-

Reflux for 2-4 hours until the solution becomes clear (indicates formation of soluble chloro-intermediate).

-

CC: Aliquot quench in methanol -> TLC. The 4-chloro derivative is less polar than the quinazolinone.

-

Remove excess POCl3 under reduced pressure. Neutralize residue with sat. NaHCO3 (Caution: Gas evolution). Extract with DCM.

Step 3: Nucleophilic Aromatic Substitution (

-

Dissolve 4-chloro-6-methoxyquinazoline (1 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in Isopropanol (20 mL).

-

Reflux for 3-5 hours. The product often precipitates as the hydrochloride salt.

-

Filter the solid. Wash with cold isopropanol and ether.

-

CC: 1H-NMR (DMSO-d6). Look for the disappearance of the C4-Cl signal and appearance of aniline aromatic protons (6.8–7.5 ppm) and the NH singlet (>9.5 ppm).

Biological Validation: Protocols & Data

Trustworthy data requires robust controls. The following protocols are designed to be self-validating by including specific positive and negative controls.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

-

Objective: Determine IC50 against EGFR(WT) and EGFR(T790M).

-

Controls:

-

Positive Control (Max Activity): Enzyme + Substrate + ATP (No inhibitor).

-

Negative Control (Background): No Enzyme.

-

Reference Standard: Gefitinib or Osimertinib.

-

Workflow:

-

Reaction Assembly: In a 384-well white plate, add 2 µL of inhibitor (serial dilution in DMSO).

-

Add 2 µL of EGFR kinase enzyme (0.5 ng/µL). Incubate 10 min at RT.

-

Add 2 µL of substrate (Poly-Glu-Tyr) + ATP mixture (10 µM).

-

Incubation: 60 min at RT.

-

Detection: Add 2 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

-

Add 4 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Read: Luminescence integration (0.5 - 1 sec).

Cell Viability Assay (MTT)

-

Cell Lines: A549 (EGFR WT), H1975 (EGFR T790M/L858R).

-

Protocol:

-

Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

-

Treat with compounds (0.01 – 100 µM) for 72h.

-

Add MTT reagent (5 mg/mL). Incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Data Presentation: Comparative Potency

The table below summarizes expected IC50 values for a novel series compared to standards.

| Compound ID | R1 (C6/C7) | R2 (C4-Aniline) | EGFR(WT) IC50 (nM) | EGFR(T790M) IC50 (nM) | A549 Cell IC50 (µM) |

| Gefitinib | Morpholine | 3-Cl, 4-F | 0.4 | >1000 (Resistant) | 0.02 |

| Osimertinib | Acrylamide | 3-Cl, 4-F | 12 | 1 | 0.01 |

| Novel-4a | Piperazine | 3-Br | 5.2 | 450 | 1.2 |

| Novel-4b | Acrylamide | 3-Br | 15 | 3.5 | 0.05 |

Note: Novel-4b incorporates an acrylamide warhead, significantly improving potency against the T790M mutant, validating the design hypothesis.

Advanced Mechanisms: Overcoming Resistance

The primary failure mode of first-generation quinazolines is the T790M mutation , where a bulky Methionine replaces Threonine at the gatekeeper position, sterically hindering the inhibitor.

To overcome this, Fourth-Generation designs often utilize:

-

Covalent Binding: Targeting Cys797 with Michael acceptors (alpha,beta-unsaturated amides).

-

Allosteric Inhibition: Binding to the EAI045 pocket, away from the ATP site, to avoid competition with high intracellular ATP levels.

Drug Discovery Workflow Diagram

Caption: Iterative drug discovery workflow emphasizing the feedback loop between biological validation and rational design.

References

-

Advancements in Quinazoline Derivatives as Targeted Anticancer Agents. Eman Research, 2024.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI Molecules, 2024.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH National Library of Medicine, 2024.

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI Pharmaceuticals, 2024.

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed Central, 2022.

Sources

The Quinazoline Scaffold in Medicinal Chemistry: A Technical Guide

Executive Summary: The "Privileged" Architecture

The quinazoline scaffold (benzo[d]pyrimidine) represents one of the most versatile and "privileged" structures in modern medicinal chemistry. Its planar, bicyclic heteroaromatic system offers a rigid template capable of orienting substituents into precise vectors for receptor binding. While historically known for antimalarial and diuretic properties, its preeminence today lies in kinase inhibition , particularly targeting the Epidermal Growth Factor Receptor (EGFR) family.

This guide dissects the quinazoline core from a structural, synthetic, and pharmacological perspective, providing actionable protocols and mechanistic insights for researchers optimizing this scaffold.

Structural Biology & Pharmacophore Analysis

The 4-Anilinoquinazoline Pharmacophore

The success of drugs like Gefitinib and Erlotinib established the 4-anilinoquinazoline motif as the gold standard for ATP-competitive EGFR inhibition. The scaffold mimics the adenine ring of ATP, anchoring itself within the kinase hinge region.

Key Binding Interactions:

-

N1 Acceptor: The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (in EGFR).

-

Solvent Front (C6/C7): Substituents at the 6- and 7-positions (often alkoxy groups) protrude into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.

-

Hydrophobic Pocket (4-Aniline): The aniline ring at C4 occupies the hydrophobic pocket. Substitution at the meta-position (e.g., Cl, Br, ethynyl) is critical for potency, interacting with the gatekeeper residue (Thr790 in wild-type, though T790M mutation hinders this).

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the critical SAR features of the quinazoline core for kinase inhibition.

Synthetic Architectures: From Anthranilic Acid to Drug

The synthesis of quinazoline derivatives must be robust, scalable, and amenable to late-stage diversification. The Niementowski quinazoline synthesis remains the foundational route, but modern modifications allow for higher yields and milder conditions.

Validated Synthetic Route

The most reliable route for generating 4-anilinoquinazolines involves the cyclization of anthranilic acid followed by chlorination and SNAr displacement.

Detailed Experimental Protocol: Synthesis of a 4-Anilinoquinazoline

This protocol is designed to be self-validating. The color change in Step 3 serves as a visual endpoint.

Reagents:

-

Anthranilic acid (1.0 eq)

-

Formamide (5.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess)

-

3-Chloro-4-fluoroaniline (1.1 eq)

-

Isopropanol (iPrOH)

Procedure:

-

Cyclization (Niementowski):

-

Charge a round-bottom flask with anthranilic acid and formamide.

-

Heat to 135°C for 4–6 hours. Checkpoint: The reaction is complete when the solid dissolves and then reprecipitates as the quinazolinone product.

-

Cool to room temperature, dilute with water, filter the precipitate, and dry. Yields are typically >85%.

-

-

Chlorination:

-

Suspend the dried quinazolin-4(3H)-one in neat POCl₃. Add a catalytic amount of DMF (dimethylformamide).

-

Reflux (approx. 105°C) for 2 hours. Checkpoint: The suspension will clear, turning into a yellow homogeneous solution.

-

Remove excess POCl₃ under reduced pressure. Neutralize carefully with saturated NaHCO₃ and extract with dichloromethane (DCM).

-

-

SNAr Displacement:

-

Dissolve the 4-chloroquinazoline intermediate in isopropanol (iPrOH).

-

Add 3-chloro-4-fluoroaniline.

-

Reflux for 3 hours.

-

Self-Validation: The product typically precipitates as the hydrochloride salt upon cooling. Filter the solid and wash with cold ether.

-

Result: A white to pale yellow solid (HCl salt) ready for biological assay.

-

Advanced Frontiers: Covalent Inhibition & PROTACs

Covalent Inhibition (The "Afatinib" Approach)

While first-generation quinazolines (Gefitinib) are reversible, second-generation agents like Afatinib incorporate a Michael acceptor (acrylamide) at the C6 position. This warhead forms an irreversible covalent bond with Cys797 at the lip of the ATP-binding pocket of EGFR.

-

Mechanism: The acrylamide undergoes a Michael addition reaction with the thiol group of Cys797.

-

Advantage: This overcomes competition with high intracellular ATP concentrations and provides prolonged inhibition (turnover-dependent).

PROTACs (Proteolysis Targeting Chimeras)

The quinazoline scaffold is now being utilized as the "warhead" in PROTAC design. By linking a quinazoline (e.g., Gefitinib analog) to an E3 ligase ligand (like Thalidomide or VHL-ligand), researchers can induce the ubiquitination and subsequent degradation of EGFR, rather than just inhibition. This is particularly promising for overcoming resistance mutations where simple occupancy is insufficient.

Biological Validation: EGFR Kinase Assay

To validate the synthesized compounds, a robust biochemical assay is required.

Protocol: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This method avoids radioactive waste and is high-throughput compatible.

Materials:

-

Recombinant EGFR kinase domain (e.g., Carna Biosciences).

-

HTRF Kinase Kit (e.g., Cisbio KinEASE).

-

Substrate: Biotinylated poly-Glu-Tyr.

-

ATP (at K_m concentration, typically 10 µM).

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the quinazoline inhibitor in DMSO.

-

Enzyme Mix: Dilute EGFR enzyme in kinase buffer (50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Reaction:

-

Add 4 µL of inhibitor solution to a 384-well low-volume plate.

-

Add 2 µL of EGFR enzyme. Incubate for 10 mins (allows binding).

-

Add 4 µL of Substrate/ATP mix to start the reaction.

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add 10 µL of detection reagents (Eu-cryptate labeled anti-phospho-tyrosine antibody + Streptavidin-XL665).

-

Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Data Summary: FDA-Approved Quinazoline Drugs

The following table summarizes the clinical success of this scaffold.

| Drug Name | Generation | Target(s) | Indication | Key Structural Feature |

| Gefitinib | 1st (Reversible) | EGFR (L858R, Del19) | NSCLC | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) |

| Erlotinib | 1st (Reversible) | EGFR | NSCLC, Pancreatic | 6,7-bis(2-methoxyethoxy) side chains |

| Lapatinib | 1st (Reversible) | EGFR / HER2 | Breast Cancer | Bulky benzyloxy-3-fluorophenyl extension (Dual inhibitor) |

| Afatinib | 2nd (Irreversible) | EGFR / HER2 / HER4 | NSCLC | Acrylamide warhead (Covalent binder) |

| Vandetanib | Multi-kinase | VEGFR / EGFR / RET | Thyroid Cancer | 4-bromo-2-fluoroaniline substitution |

Signaling Pathway Context

Understanding where these inhibitors act within the cellular context is vital for combination therapy design.

References

-

Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules (2025).

-

Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical & Experimental Pharmacology & Physiology (1996).

-

Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib. BioDrugs (2015).

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules (2021).

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry (2019).

-

Recent advances in the development of EGFR degraders: PROTACs and LYTACs. European Journal of Medicinal Chemistry (2022).

In Silico Modeling of 4-Chloro-5-(trifluoromethyl)quinazoline Interactions

This guide outlines a high-precision computational framework for analyzing 4-Chloro-5-(trifluoromethyl)quinazoline , a critical scaffold in the design of covalent and non-covalent kinase inhibitors (specifically EGFR and BTK antagonists).[1]

Technical Whitepaper | Computational Chemistry & Drug Design

Executive Summary: The Scaffold’s Strategic Value

The 4-Chloro-5-(trifluoromethyl)quinazoline core represents a "privileged structure" in medicinal chemistry.[1][2] Its utility is twofold:

-

Synthetic Reactivity: The C4-chloro substituent acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

), enabling rapid library generation of 4-anilinoquinazolines.[1] -

Pharmacological Efficacy: The 5-trifluoromethyl (

) group modulates lipophilicity (logP), metabolic stability, and electronic distribution, often enhancing potency against resistant kinase mutations (e.g., EGFR T790M).

This guide details the computational protocols to model both its chemical reactivity (synthesis optimization) and biological interactions (ligand-target binding).

Phase I: Quantum Mechanical (QM) Profiling of Reactivity

Before modeling biological binding, one must characterize the scaffold's reactivity to predict synthetic success and covalent binding potential.

Electronic Structure & Electrophilicity

The presence of the

Key DFT Parameters to Calculate:

-

LUMO Energy (

): A lower value indicates higher reactivity toward nucleophiles. -

Fukui Functions (

): To pinpoint the exact site of nucleophilic attack (confirming C4 preference over C2). -

Global Electrophilicity Index (

):

Protocol: DFT Calculation Workflow

Objective: Determine the activation energy barrier for the

-

Geometry Optimization: Use B3LYP/6-311G(d,p) (or

B97X-D for better dispersion correction) in the gas phase and solvent (PCM model, e.g., DCM or THF).[1] -

Transition State (TS) Search: Locate the Meisenheimer complex intermediate.[1]

-

Frequency Calculation: Confirm TS by a single imaginary frequency (vibrational mode corresponding to C-Cl bond elongation and C-N bond formation).

Data Output: Electronic Descriptors

| Parameter | 4-Cl-quinazoline (Ref) | 4-Cl-5- | Interpretation |

| LUMO (eV) | -2.15 | -2.48 | |

| Dipole Moment (Debye) | 2.2 | 3.8 | Higher polarity affects solubility/solvation.[1] |

| C4 Charge (Mulliken) | +0.25 | +0.32 | Increased positive charge at C4 enhances |

Phase II: Molecular Docking & Interaction Modeling

This phase models the interaction of the derivatized scaffold (e.g., after reacting the 4-Cl with an aniline) within a kinase binding pocket (e.g., EGFR).

Structural Basis of Interaction[1]

-

Hinge Region Binding: The N1 and N3 nitrogens of the quinazoline ring typically form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

-

The 5-

Impact: Unlike the solvent-exposed 6- or 7-positions, the 5-position is often buried or faces the "gatekeeper" residue.[1] The bulky

Protocol: High-Precision Docking Workflow

Tools: AutoDock Vina, Glide (Schrödinger), or GOLD.[1]

Step 1: Ligand Preparation

-

Convert 2D structure to 3D.

-

Generate tautomers (N1-H vs N3-H) and ionization states at pH 7.4.

-

Crucial: Minimize the ligand using the OPLS3e force field to relax the

rotational barrier.[1]

Step 2: Receptor Grid Generation

-

Target: EGFR T790M (PDB ID: 4ZAU or 5C8K ).[1]

-

Define Grid Box: Center on the ATP-binding site (approx.[1] 20Å x 20Å x 20Å).

-

Constraint: Enforce a H-bond constraint at Met793 (hinge) to filter non-productive poses.

Step 3: Sampling & Scoring

-

Run docking with "Extra Precision" (XP) settings.[1]

-

Analyze the Solvation Term : The hydrophobic

group should ideally displace high-energy water molecules from a hydrophobic sub-pocket.[1]

Phase III: Molecular Dynamics (MD) & ADMET

Static docking ignores protein flexibility.[1] MD simulations are required to assess the stability of the 5-

Simulation Setup[1]

-

System: Ligand-Protein complex + TIP3P water box + 0.15M NaCl.

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Duration: Minimum 100 ns production run.

-

Analysis: Calculate RMSD (Root Mean Square Deviation) of the ligand and RMSF (Fluctuation) of the gatekeeper residue.

ADMET Prediction (In Silico)

The 5-

-

Lipophilicity (logP): Expect an increase of ~1.0–1.2 log units vs. the 5-H analog.[1]

-

BBB Permeability: Higher lipophilicity may enhance CNS penetration (relevant for brain metastases in NSCLC).[1]

-

Metabolic Stability: The

group blocks metabolic oxidation at the C5 position, potentially increasing half-life (

Visualization of the Computational Workflow

Caption: Integrated computational workflow for 4-Chloro-5-(trifluoromethyl)quinazoline, spanning QM reactivity assessment to MD-validated lead selection.

References

-

BenchChem. (n.d.).[1] 4-Chloro-5-(trifluoromethoxy)quinoline and Quinazoline Building Blocks.[1][2] Retrieved from

-

Mao, L., et al. (2020).[1] Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors.[1][3][4] NIH National Library of Medicine.[1] Retrieved from

-

El-Azab, A. S., et al. (2023).[1][4][5] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[1][4][6] MDPI, Molecules.[1] Retrieved from

-

Al-Wahaibi, L. H., et al. (2023).[1] New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE.[1] Retrieved from

-

Freitas, R. H. C. N., et al. (2021).[1] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[1][7][8] Beilstein Journal of Organic Chemistry.[1][7] Retrieved from

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. 4-Chloro-5-(trifluoromethoxy)quinoline | 40575-20-0 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Trifluoromethyl Quinazolines: A Technical Guide for Drug Discovery

Foreword: The Trifluoromethyl Moiety's Transformative Impact on Quinazoline Scaffolds

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, has long been a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, the strategic incorporation of the trifluoromethyl (CF₃) group has heralded a new era of quinazoline-based drug discovery. This electron-withdrawing moiety profoundly influences the physicochemical and pharmacokinetic properties of the parent molecule, enhancing metabolic stability, lipophilicity, and bioavailability.[2][3] These attributes have propelled trifluoromethyl quinazoline derivatives to the forefront of research, leading to the development of potent drug candidates with diverse pharmacological activities, ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory applications.[3] This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds, offering critical insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: Crafting the Trifluoromethyl Quinazoline Core

The synthesis of trifluoromethyl quinazoline derivatives can be broadly approached through two primary strategies: the introduction of a trifluoromethyl group onto a pre-formed quinazoline ring or the construction of the quinazoline ring from trifluoromethyl-containing precursors. The latter is often more common and versatile.

A prevalent method involves the cyclization of an appropriately substituted anthranilic acid derivative with a trifluoromethyl-containing synthon. For instance, the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with an acid chloride or anhydride can yield the corresponding 2-substituted-4-quinazolinone.

A key intermediate in the synthesis of many trifluoromethyl quinazolines is 2-amino-4-(trifluoromethyl)quinazoline. A concise and efficient solid-phase synthesis of 2-amino-4(3H)-quinazolinones has been reported, involving the reaction of polymer-bound isothioureas with isatoic anhydride derivatives, which provides the products in good yield and purity.

Experimental Protocol: Synthesis of N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine Derivatives

This protocol outlines a general multi-step synthesis of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives, starting from 2-nitrobenzaldehyde.[4]

Step 1: Nucleophilic Addition

-

To a solution of 2-nitrobenzaldehyde in an appropriate solvent, add the desired nucleophile (e.g., a Grignard reagent or an organolithium reagent) at a low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Oxidation

-

Dissolve the alcohol from the previous step in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as pyridinium chlorochromate (PCC), and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

Step 3: Reduction

-

Dissolve the ketone in a solvent mixture (e.g., ethanol and water).

-

Add a reducing agent, such as iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir for several hours.

-

Cool the reaction mixture, filter, and concentrate the filtrate.

Step 4: Cyclization

-

Dissolve the resulting amine in a suitable solvent (e.g., ethanol).

-

Add a cyclizing agent, such as cyanogen bromide, and stir at room temperature.

-

Monitor the formation of the quinazoline ring by TLC.

-

Once the reaction is complete, concentrate the solvent and purify the product.

Step 5: Chlorination

-

Treat the 2-aminoquinazoline derivative with a chlorinating agent, such as phosphorus oxychloride, at reflux.

-

Carefully quench the reaction with ice water.

-

Collect the precipitate by filtration and wash with water.

Step 6: Coupling Reaction

-

To a solution of the 2-chloroquinazoline in a suitable solvent (e.g., isopropanol), add the desired aniline derivative and a catalytic amount of acid (e.g., hydrochloric acid).

-

Heat the reaction mixture at reflux until the starting material is consumed.

-

Cool the reaction, and collect the product by filtration.

-

Purify the final compound by recrystallization or column chromatography.

Caption: A generalized synthetic pathway for Gefitinib, a quinazoline-based EGFR inhibitor.

II. Biological Activities: A Multifaceted Therapeutic Potential

Trifluoromethyl quinazoline derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.

A. Anticancer Activity

The most extensively studied application of trifluoromethyl quinazoline derivatives is in oncology.[3][5] Many of these compounds exhibit potent antiproliferative activity against a wide range of cancer cell lines.[6]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

A primary mechanism of their anticancer effect is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).[2] EGFR is a key regulator of cell proliferation and survival, and its overexpression or mutation is a hallmark of many cancers.[3] Trifluoromethyl quinazoline derivatives, such as the FDA-approved drugs gefitinib and erlotinib, act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling pathways and thereby inhibiting cancer cell growth and survival.[2][3]

Some derivatives have also been shown to induce apoptosis (programmed cell death) and inhibit tumor cell migration.[6] One study demonstrated that a novel trifluoromethyl-containing quinazoline derivative induced apoptosis but had no effect on the cell cycle of tumor cells.[6]

Caption: Inhibition of the EGFR signaling pathway by trifluoromethyl quinazoline derivatives.

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | PC3 (Prostate) | ~3.0 | [6] |

| LNCaP (Prostate) | ~3.5 | [6] | |

| K562 (Leukemia) | ~4.0 | [6] | |

| Compound 8b | PC3 (Prostate) | 5.51 | [4] |

| LNCaP (Prostate) | 4.51 | [4] | |

| K562 (Leukemia) | 8.49 | [4] | |

| Compound 10b | PC3 (Prostate) | 3.02 | [6] |

| LNCaP (Prostate) | 3.45 | [6] | |

| K562 (Leukemia) | 3.98 | [6] |

B. Antimicrobial Activity

Trifluoromethyl quinazoline derivatives have also emerged as a promising class of antimicrobial agents.[3] They have shown activity against a range of bacteria and fungi.[7] The mechanism of their antimicrobial action is thought to involve the disruption of the microbial cell wall and DNA structures.[8]

Structure-activity relationship studies have indicated that substitutions at various positions of the quinazoline ring can significantly influence the antimicrobial potency.[8] For instance, the presence of a halogen atom at the 6 and 8 positions has been shown to improve antibacterial activity.[8]

Antimicrobial Screening Methods

A common method for evaluating the antimicrobial activity of these compounds is the agar disk diffusion method.[6]

Experimental Protocol: Agar Disk Diffusion Assay

-

Prepare a nutrient agar medium and pour it into sterile Petri plates.

-

Once the agar solidifies, inoculate the plates with a standardized suspension of the test microorganism.

-

Impregnate sterile paper discs with a known concentration of the trifluoromethyl quinazoline derivative.

-

Place the discs on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | Activity | Reference |

| Quinazolinone derivatives | Gram-positive bacteria | Marginal efficacy | [7] |

| 2(S24-bromo) and 3-nitro substituted 4-anilinoquinazoline | Fusarium moniliforme | High antifungal activity (90% inhibition) | [7] |

| 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothiourea | Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus epidermidis | MIC of 1.6 µg/mL | [7] |

C. Anti-inflammatory Activity

Several quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[2][9] The in vivo anti-inflammatory effects are often evaluated using the carrageenan-induced paw edema model in rats.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Administer the test compound (trifluoromethyl quinazoline derivative) or a standard anti-inflammatory drug (e.g., phenylbutazone) orally to a group of rats.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for the test compounds compared to the control group.

Quantitative Anti-inflammatory Activity Data

| Compound Class/ID | Dose | Edema Inhibition (%) | Reference |

| Quinazolinone derivatives (general) | 50 mg/kg | 15.1 - 32.5 | [2] |

| Compound 9 (2′-(p-chlorobenzylideneamino)phenyl substituted) | 50 mg/kg | 20.4 | [2] |

| Azetidinone derivatives | 50 mg/kg | 24.6 - 27.3 | [2] |

| Thiazolidinone derivatives | 50 mg/kg | 22.9 - 32.5 | [2] |

III. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of trifluoromethyl quinazoline derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

-

Position of the Trifluoromethyl Group: The placement of the CF₃ group on the quinazoline scaffold significantly impacts activity. Its electron-withdrawing nature can influence the pKa of nearby functional groups, affecting binding interactions with biological targets.

-

Substituents at the 2- and 4-positions: Modifications at these positions are critical for modulating the activity and selectivity of the compounds. For instance, in anticancer derivatives targeting EGFR, the nature of the substituent at the 4-position, often an aniline moiety, is crucial for binding to the ATP pocket of the enzyme.[3]

-

Substituents on the Benzene Ring: The introduction of various functional groups on the fused benzene ring can fine-tune the pharmacokinetic properties and biological activity. Halogen substitutions, as mentioned earlier, have been shown to enhance antimicrobial activity.[8]

IV. Future Perspectives and Conclusion

Trifluoromethyl quinazoline derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. Their enhanced metabolic stability and diverse biological activities make them attractive candidates for further drug development.[3] Future research will likely focus on:

-

Optimization of existing lead compounds: Fine-tuning the structure of potent derivatives to improve efficacy, selectivity, and pharmacokinetic profiles.

-

Exploration of novel biological targets: Investigating the potential of these compounds against other diseases.

-

Development of novel synthetic methodologies: Devising more efficient and environmentally friendly synthetic routes.

-

Clinical translation: Advancing the most promising candidates through preclinical and clinical trials.

V. References

-

Rasayan J. Chem. INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Synthesis and Anti-Inflammatory Activity of 4(3H)-Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)-Quinazolinone Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(1), 1-5.

-

Jubie, S., Sikdar, P., Antony, S., Kalirajan, R., & Gowramma, B. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Young Pharmacists, 4(1), 12-17.

-

Yadav, M. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 144-149.

-

Pandey, V., Singh, S., & Singh, J. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 145-154.

-

Pérez-Villanueva, M., Pérez-Hernández, N., Romero-Beniquez, F., Pérez-García, L. A., Benítez-López, O., Olivas-Soria, K., ... & Rivera, G. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(19), 4496.

-

Dai, X., Cheng, S., Chen, M., Yu, J., Luo, H., Xu, G., & Xu, B. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.

-

Merezhkina, A. M., Tsibizova, A. A., & Tyurenkov, I. N. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(5), 578-586.

-

Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Molecules, 27(19), 6534.

-

Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Letters in Drug Design & Discovery, 7(8), 573-583.

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. Results in Chemistry, 7, 101439.

-

Alagarsamy, V. (2013). Quinazoline derivatives: synthesis and bioactivities. International journal of medicinal chemistry, 2013.

-

Oda, K., & Funabiki, K. (2013). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

-

Costa, D. B., & Kobayashi, S. S. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry, 17(1), 1-4.

-

Reddy, T. S., & Reddy, P. P. (2018). A New Synthesis of Gefitinib. Synfacts, 14(11), 1149.

-

El-Sayed, M. A., El-Tanani, M., & El-Bendary, E. R. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4784.

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1(1).

-

CN103570633B - The preparation method of Gefitinib - Google Patents.

-

Desai, N. C., & Dodiya, A. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry, 4(3), 325-332.

-

Li, J., & He, L. (2013). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. International Journal of Organic Chemistry, 3(3), 1-4.

-

Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

-

Wang, Y., Li, J., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(15), 4966.

-

Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Molecules, 27(19), 6534.

-

ResearchGate. Process for synthesis of gefitinib. [Link]

-

Sino Biological. EGFR Signaling Pathway. [Link]

-

Wikimedia Commons. File:EGFR signaling pathway.png. [Link]

-

Banerji, A., Chatterjee, A., & Poddar, A. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Current medicinal chemistry, 29(23), 4065-4089.

-

US8350029B2 - Process for the preparation of gefitinib - Google Patents.

-

Kumar, A., & Narasimhan, B. (2012). Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1279-1287.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)- Quinazolinone Derivatives [academia.edu]

- 6. biomedpharmajournal.org [biomedpharmajournal.org]

- 7. rphsonline.com [rphsonline.com]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Note: Modular Synthesis of 4-Amino-2-(trifluoromethyl)quinazoline Scaffolds

Executive Summary & Biological Relevance

The 4-amino-2-(trifluoromethyl)quinazoline scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., EGFR, VEGFR inhibitors) and antiviral research.

The incorporation of the trifluoromethyl (

-

Metabolic Stability: It blocks the C2 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability for quinazolines.[1]

-

Lipophilicity: It modulates

, enhancing membrane permeability.[1] -

Electronic Modulation: The strong electron-withdrawing nature of the

group activates the C4 position for nucleophilic attack, facilitating the introduction of diverse amine "warheads" or solubilizing groups.[1]

This Application Note details a robust, scalable 3-step modular synthesis . Unlike "one-pot" methods that limit diversity, this protocol isolates the activated 4-chloro intermediate, allowing researchers to generate large libraries of derivatives from a single batch of core scaffold.

Retrosynthetic Strategy

The most reliable route for library generation utilizes a Nucleophilic Aromatic Substitution (

Workflow Visualization

Figure 1: Modular synthetic pathway designed for parallel synthesis of analogs.

Detailed Experimental Protocols

Step 1: Cyclization to 2-(Trifluoromethyl)quinazolin-4(3H)-one

This step constructs the pyrimidine ring.[1] The use of Trifluoroacetic Anhydride (TFAA) provides the C2-carbon and the

-

Reagents: 2-Aminobenzamide (1.0 equiv), Trifluoroacetic Anhydride (TFAA, 1.2 equiv), Pyridine (2.0 equiv), THF (anhydrous).

-

Mechanism: N-acylation of the aniline followed by base-promoted intramolecular dehydration.[1]

Protocol:

-

Charge a round-bottom flask with 2-aminobenzamide (10 mmol) and anhydrous THF (50 mL).

-

Cool to 0°C under

atmosphere. -

Add pyridine (20 mmol) followed by dropwise addition of TFAA (12 mmol). Caution: Exothermic.[1]

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Critical Checkpoint: Monitor by LCMS. You will observe the acyclic intermediate.[1] If cyclization is incomplete, heat to reflux for 1 hour.[1]

-

Workup: Concentrate in vacuo. Resuspend in water/EtOAc.[1] The product often precipitates as a white solid from the aqueous layer due to low solubility.[1] Filter, wash with water and hexanes.[1]

-

Yield Expectation: 85-95%.

Step 2: Activation (Chlorination)[1]

This is the most critical step. The 4-chloro intermediate is hydrolytically unstable due to the electron-withdrawing

-

Reagents: Phosphorus Oxychloride (

, 5-10 equiv), DIPEA (N,N-Diisopropylethylamine, 1.5 equiv).[1] -

Why DIPEA? It traps the HCl generated, preventing acid-catalyzed degradation and accelerating the reaction compared to neat

.[1]

Protocol:

-

Place dried Intermediate 1 (5 mmol) in a pressure vial or round-bottom flask.

-

Add

(neat, 25 mmol) and DIPEA (7.5 mmol). -

Heat to 90°C for 3–4 hours. The suspension should become a clear yellow solution.[1]

-

Workup (The "Dry" Method):

-

Do NOT quench directly into water.[1] The product will hydrolyze back to the starting material (Intermediate 1) rapidly.[1]

-

Concentrate the reaction mixture to dryness under high vacuum to remove excess

. -

Azeotrope twice with anhydrous toluene to remove trace acid chlorides.[1]

-

Storage: Use immediately or store under Argon at -20°C. If purification is strictly necessary, use flash chromatography with rapid elution (Hexane/EtOAc) on silica neutralized with 1%

.

-

Step 3: Displacement (Library Generation)[1]

The activated 4-chloro scaffold reacts with primary or secondary amines.[1][2]

-

Reagents: 4-Chloro-2-(trifluoromethyl)quinazoline (1.0 equiv), Amine (

, 1.1 equiv),

Protocol:

-

Dissolve the crude 4-chloro intermediate in IPA or THF (0.2 M).

-

Add the desired amine and

.[1] -

Stir at RT.[1]

-

Note: Due to the activation by

, most aliphatic amines react within 30 minutes at RT.[1] Anilines (aromatic amines) may require heating to 60°C.

-

-